

# 6-Bromo-3-methylquinoline CAS number and properties

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## Compound of Interest

Compound Name: 6-Bromo-3-methylquinoline

Cat. No.: B1341349

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## An In-Depth Technical Guide to 6-Bromo-3-methylquinoline

This technical guide provides a comprehensive overview of **6-Bromo-3-methylquinoline**, including its chemical and physical properties, potential synthesis protocols, and known biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development.

## Core Properties and Identification

**6-Bromo-3-methylquinoline** is a halogenated derivative of quinoline. Its unique structural characteristics make it a valuable intermediate in organic synthesis and a scaffold for the development of novel therapeutic agents.

### Chemical Identity

Identifier	Value
Chemical Name	<b>6-Bromo-3-methylquinoline</b> <a href="#">[1]</a>
CAS Number	97041-63-9 <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrN <a href="#">[1]</a> <a href="#">[2]</a>

| Synonyms | Quinoline, 6-bromo-3-methyl-[\[1\]](#) |

## Physicochemical Properties

Property	Value
Molecular Weight	222.085 g/mol [1]
Exact Mass	222.08 Da[1]
Melting Point	103 °C[1], 122-124 °C (lit.)[2]
Boiling Point	313.8±22.0 °C at 760 mmHg[1]
Density	1.5±0.1 g/cm <sup>3</sup> [1]
Flash Point	143.6±22.3 °C[1]
Refractive Index	1.654[1]
XLogP3	3.29[1]

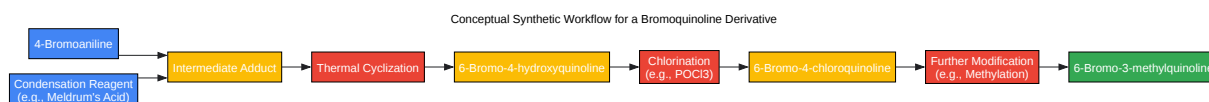
| PSA | 12.9[1] |

## Synthesis and Experimental Protocols

The synthesis of substituted quinolines often involves multi-step reactions. While a specific, detailed protocol for **6-Bromo-3-methylquinoline** is not readily available in the provided literature, a general synthetic approach can be inferred from the synthesis of structurally related compounds, such as other bromoquinoline derivatives. A plausible synthetic route could involve the condensation of a substituted aniline with a carbonyl compound, followed by cyclization and subsequent modification.

A general procedure for synthesizing a quinolone derivative, which could be adapted, involves the condensation of 4-bromoaniline with Meldrum's Acid, followed by a thermal rearrangement. [3] Another approach involves the cyclization of 5-(((4-bromophenyl)amino) methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione to form 6-bromoquinolin-4-ol, which can then be further modified.[4]

Below is a conceptual workflow illustrating a possible synthetic pathway.



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Caption: Conceptual workflow for the synthesis of **6-Bromo-3-methylquinoline**.

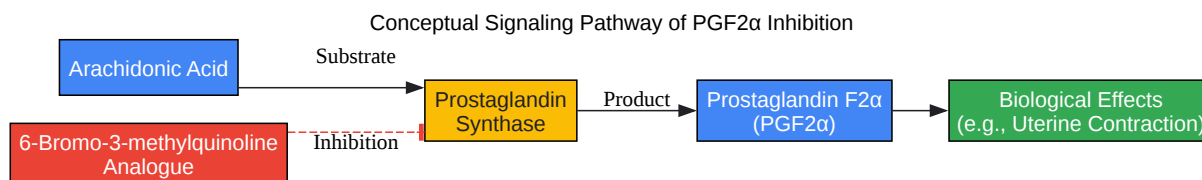
## Biological Activity and Therapeutic Potential

Quinoline derivatives are known to possess a wide range of biological activities and are a common scaffold in drug discovery.[5][6] The introduction of a bromine atom can modulate the pharmacological properties of the molecule.[7]

### Prostaglandin F2 $\alpha$ Inhibition

Recent research has explored the potential of **6-bromo-3-methylquinoline** analogues as inhibitors of prostaglandin F2 $\alpha$  (PGF2 $\alpha$ ).[8] PGF2 $\alpha$  is associated with preterm labor, making its inhibitors a promising target for preventing premature birth.[8] A Quantitative Structural Activity Relationship (QSAR) study on a series of 77 analogues of **6-bromo-3-methylquinoline** identified key structural features for inhibitory activity.[8] Molecular docking studies have further suggested that these compounds can bind effectively to the prostaglandin F synthase protein.[8]

The proposed mechanism involves the binding of the **6-bromo-3-methylquinoline** analogue to the active site of the prostaglandin F synthase, thereby inhibiting the production of PGF2 $\alpha$ .



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Caption: Inhibition of PGF2 $\alpha$  synthesis by a **6-bromo-3-methylquinoline** analogue.

## Anticancer and Antimicrobial Potential

While direct studies on **6-Bromo-3-methylquinoline** are limited, related quinoline derivatives have shown significant biological activity. For instance, 6-bromo-5-nitroquinoline has demonstrated antiproliferative activity against various cancer cell lines and can induce apoptosis.[5] The quinoline scaffold is present in several anticancer agents.[7] Furthermore, quinolone derivatives are well-known for their antibacterial properties, often targeting bacterial DNA gyrase and topoisomerase IV.[7] These findings suggest that **6-Bromo-3-methylquinoline** could also be a valuable starting point for the development of new anticancer and antimicrobial agents.

## Safety and Handling

According to the Safety Data Sheet (SDS), **6-Bromo-3-methylquinoline** is harmful if swallowed and causes serious eye damage.[9] It is classified as Acute toxicity - Category 4, Oral, and Serious eye damage, Category 1.[9] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[9]

### Hazard Statements

- H302: Harmful if swallowed[9]
- H318: Causes serious eye damage[9]

## Precautionary Statements

- P264: Wash thoroughly after handling.[9]
- P270: Do not eat, drink or smoke when using this product.[9]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
- P301+P317: IF SWALLOWED: Get medical help.[9]
- P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
- P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[9]

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